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Compound Name: DiSulfo-Cy5 alkyne

Cat. No.: B15597474

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiSulfo-Cy5 alkyne is a water-soluble, far-red fluorescent dye that is an invaluable tool for the
specific labeling of nucleic acids and DNA. Its two sulfonate groups enhance its hydrophilicity,
making it particularly suitable for biological applications in aqueous environments. The terminal
alkyne group allows for its covalent attachment to azide-modified nucleic acids via a highly
efficient and bioorthogonal copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC) reaction,
commonly known as “click chemistry." This method enables precise and robust labeling for a
variety of downstream applications, including fluorescence in situ hybridization (FISH), Forster
resonance energy transfer (FRET) studies, and super-resolution microscopy.

These application notes provide detailed protocols for the labeling of nucleic acids with
DiSulfo-Cy5 alkyne, guidelines for the purification of labeled products, and methods for
assessing labeling efficiency.

Key Features of DiSulfo-Cy5 Alkyne

o High Water Solubility: The disulfonate moiety significantly increases the dye's solubility in
agueous buffers, preventing aggregation and improving reaction efficiency.

o Far-Red Fluorescence: With excitation and emission maxima in the far-red spectrum,
DiSulfo-Cy5 minimizes background fluorescence from endogenous cellular components.
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» High Quantum Yield and Extinction Coefficient: These properties contribute to the brightness

of the dye, enabling sensitive detection of labeled molecules.

» Bioorthogonal Reactivity: The alkyne group reacts specifically with azides, ensuring that the

dye is attached only to the intended molecules without cross-reactivity with other functional

groups found in biological systems.

Data Presentation

Table 1: Spectroscopic Properties of DiSulfo-Cy5 Alkyne

Property Value Reference
Excitation Maximum (Aex) ~646 nm --INVALID-LINK--
Emission Maximum (Aem) ~662 nm --INVALID-LINK--
Molar Extinction Coefficient (g) ~271,000 cm—tM—1 --INVALID-LINK--
Fluorescence Quantum Yield

~0.28 --INVALID-LINK--
(P)
Solubility Water, DMSO, DMF --INVALID-LINK--

Table 2: Comparison of Labeling Efficiencies for

Cyanine Dyes on Plasmid DNA

Labeling Reagent Labeling Efficiency (%) Reference
PL-NLS-Cy5 ~13% [1][2]
PL-NLS-sulfo-Cy5 ~53% [1][2]

Not specified, but lower than

Label IT-Cy5
PL-NLS-sulfo-Cy5

[1](2]

Note: This data is from a study using a photolabeling strategy with a peptide-dye conjugate.

The significantly higher efficiency of the sulfo-Cy5 variant highlights the positive impact of

sulfonation on labeling efficiency.
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Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC) Labeling of Azide-Modified
DNA/RNA

This protocol describes the labeling of azide-modified oligonucleotides or larger nucleic acid
fragments with DiSulfo-Cy5 alkyne using a copper(l)-catalyzed click reaction.

Materials:

o Azide-modified DNA or RNA (e.g., containing 5-ethynyl-2'-deoxyuridine (EdU) or other azide
modifications)

e DiSulfo-Cy5 alkyne
o Copper(ll) sulfate (CuSOa)

o Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine
(TBTA) as a copper(l)-stabilizing ligand

e Sodium ascorbate
¢ Nuclease-free water

e DMSO (anhydrous)

Reaction buffer (e.g., 100 mM Tris-HCI, pH 7.5)

Procedure:

e Prepare Stock Solutions:

o DiSulfo-Cy5 alkyne: Prepare a 10 mM stock solution in anhydrous DMSO.

o Copper(ll) sulfate (CuSQOa): Prepare a 100 mM stock solution in nuclease-free water.
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o THPTA/TBTA ligand: Prepare a 200 mM stock solution in water (THPTA) or DMSO
(TBTA).

o Sodium ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution
should be prepared fresh for each experiment.

o Reaction Setup:

o In a microcentrifuge tube, combine the following reagents in the order listed. The final
reaction volume can be scaled as needed. For a 50 pL reaction:

» Azide-modified nucleic acid: X pL (to a final concentration of 20-200 uM)[3]
» Reaction Buffer (e.g., 100 mM Tris-HCI, pH 7.5): to bring the volume to 25 pL

» DiSulfo-Cy5 alkyne (10 mM stock): 0.75 pL (for a final concentration of 150 pM, a 1.5-
fold excess over 100 uM nucleic acid)[3]

o Vortex the mixture gently.
e Prepare the Catalyst Solution:

o In a separate tube, pre-mix the CuSOas and the THPTA/TBTA ligand. For the 50 puL
reaction, combine:

= CuSOs4 (100 mM stock): 0.25 pL (for a final concentration of 0.5 mM)[3]
» THPTA/TBTA (200 mM stock): 1.25 pL (for a final concentration of 5 mM)
o Incubate the catalyst mixture for a few minutes at room temperature.
« Initiate the Click Reaction:
o Add the catalyst solution to the nucleic acid/dye mixture.

o Add freshly prepared sodium ascorbate (100 mM stock): 2.5 pL (for a final concentration of
5 mM).

o Vortex the reaction mixture gently and briefly.
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¢ Incubation:

o Incubate the reaction at room temperature for 30-60 minutes, protected from light.[4] For
larger or more complex nucleic acids, the reaction time may be extended to overnight.[5]

[6][7]
o Purification of Labeled Nucleic Acid:

o Proceed to Protocol 2 for purification to remove unreacted dye and catalyst.

Protocol 2: Purification of Labeled Nucleic Acids

Method A: Ethanol Precipitation (for larger DNA/RNA fragments)[5][8]

To the 50 L reaction mixture, add 5 pyL of 3 M sodium acetate (pH 5.2).

e Add 150 pL of cold 100% ethanol.

e Mix thoroughly and incubate at -20°C for at least 1 hour.

e Centrifuge at >12,000 x g for 30 minutes at 4°C.

o Carefully decant the supernatant.

e Wash the pellet with 500 pL of cold 70% ethanol.

e Centrifuge at >12,000 x g for 10 minutes at 4°C.

o Carefully decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

e Resuspend the pellet in a desired volume of nuclease-free water or buffer.

Method B: HPLC Purification (for high-purity oligonucleotides)[8][9]

e Use areverse-phase HPLC column (e.g., C18).

e Set up a gradient of acetonitrile in a buffer such as 0.1 M triethylammonium acetate (TEAA).

« Inject the reaction mixture onto the column.
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e Monitor the elution profile at 260 nm (for nucleic acid) and ~646 nm (for DiSulfo-Cy5).

o Collect the fractions that contain the dual-absorbance peak, which corresponds to the
labeled oligonucleotide.

» Lyophilize the collected fractions to obtain the purified product.

Protocol 3: Quantification of Labeling Efficiency

The degree of labeling (DOL) can be determined spectrophotometrically.[8]

o Measure the absorbance of the purified labeled nucleic acid solution at 260 nm (Azeo) and
~646 nm (Aeas).

o Calculate the concentration of the dye using the Beer-Lambert law:
o Concentration_dye (M) = Aese / €_dye (where £_dye for DiSulfo-Cy5 is 271,000 M—1cm™1)

o Calculate the corrected absorbance of the nucleic acid at 260 nm to account for the dye's
absorbance at this wavelength:

o A_correctedzeo = A260 - (Asas * CF260)
o The correction factor (CFze0) for Cy5 is approximately 0.05.[10]
o Calculate the concentration of the nucleic acid:

o Concentration_nucleic_acid (M) = A_correctedzeo / €_nucleic_acid (where € for dsDNA is
~0.020 (ug/mL)~tcm~t and for ssDNA is ~0.027 (ug/mL)~icm~1)

o Calculate the Degree of Labeling (DOL):

o DOL = Concentration_dye / Concentration_nucleic_acid

Mandatory Visualizations
Experimental Workflow for Nucleic Acid Labeling
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Reagent Preparation

Azide-Modified DiSulfo-Cy5 CuS04 + Ligand Sodium Ascorbate
Nucleic Acid Alkyne (THPTA/TBTA) (Fresh)

Click Reaction
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Dye, and Buffer
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y
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Analysis
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'

Downstream Application
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Caption: Workflow for labeling nucleic acids with DiSulfo-Cy5 alkyne.
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Signaling Pathway for FRET-Based DNA Hybridization
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Caption: FRET signaling for DNA hybridization detection.

Troubleshooting
Table 3: Troubleshooting Guide for CUAAC Labeling
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. Suggested
Problem Possible Cause . Reference
Solution
Prepare sodium
ascorbate solution
) Inactive catalyst (Cu(l)  fresh. De-gas reaction
Low or no labeling o ) 11]
oxidized to Cu(ll)) solutions. Increase the
concentration of the
reducing agent.
Use an excess of the
copper/ligand
Sequestration of complex. Add a
copper by the sacrificial metal like [12]
biomolecule Zn(ll) to bind to sites
that might sequester
copper.
Perform the reaction
] in the presence of a
Inaccessible alkyne or
] denaturant (e.g., [12]
azide groups ]
DMSO) to improve
accessibility.
If precipitation is
observed, gently heat
Precipitation during Low solubility of the the reaction mixture 5]
reaction dye-azide or alkyne (e.g., to 80°C for 3
minutes) and vortex to
redissolve.
High background after  Incomplete removal of  Optimize the [8]

purification

unreacted dye

purification protocol.
For ethanol
precipitation, ensure
complete removal of
the supernatant and
perform thorough
washes. For HPLC,

ensure good
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separation between
the labeled product

and free dye peaks.

Conclusion

DiSulfo-Cy5 alkyne is a robust and sensitive fluorescent probe for the labeling of nucleic acids
and DNA. The enhanced water solubility and far-red fluorescence properties make it an
excellent choice for a wide range of applications in molecular biology and drug development.
The provided protocols and troubleshooting guide offer a comprehensive resource for
researchers to successfully implement DiSulfo-Cy5 alkyne in their experimental workflows.
Careful optimization of reaction and purification conditions will ensure high-quality, specifically
labeled nucleic acids for downstream analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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